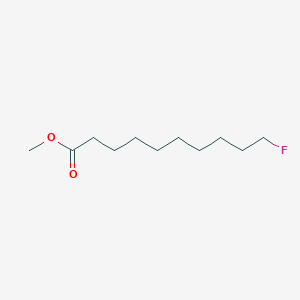
Methyl 10-fluorodecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 10-fluorodecanoate is an organic compound that belongs to the class of fluorinated esters. It is characterized by the presence of a fluorine atom attached to the decanoate chain, which significantly influences its chemical properties and reactivity. This compound is of interest in various fields due to its unique properties imparted by the fluorine atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 10-fluorodecanoate can be synthesized through several methods. One common approach involves the fluorination of methyl decanoate. This process typically employs fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is carried out under controlled conditions to ensure selective fluorination at the desired position on the decanoate chain.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 10-fluorodecanoate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under suitable conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to produce carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can react with this compound in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Major Products
Substitution: Products include amides, thioesters, and other substituted derivatives.
Reduction: The primary product is 10-fluorodecanol.
Oxidation: Products include 10-fluorodecanoic acid and other oxidized forms.
Scientific Research Applications
Methyl 10-fluorodecanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceuticals and its effects on biological systems.
Industry: It is used in the development of materials with unique properties, such as increased chemical resistance and stability.
Mechanism of Action
The mechanism of action of methyl 10-fluorodecanoate involves its interaction with various molecular targets. The presence of the fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 10-hydroxydecanoate: Similar in structure but with a hydroxyl group instead of a fluorine atom.
Methyl decanoate: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
Methyl 10-chlorodecanoate: Contains a chlorine atom instead of fluorine, leading to different reactivity and applications.
Uniqueness
Methyl 10-fluorodecanoate is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased stability, lipophilicity, and resistance to metabolic degradation. These properties make it valuable in various research and industrial applications.
Properties
Molecular Formula |
C11H21FO2 |
|---|---|
Molecular Weight |
204.28 g/mol |
IUPAC Name |
methyl 10-fluorodecanoate |
InChI |
InChI=1S/C11H21FO2/c1-14-11(13)9-7-5-3-2-4-6-8-10-12/h2-10H2,1H3 |
InChI Key |
RRHPDOWKZBENKR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCCCCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















